

3-Methoxypyrrolidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxypyrrolidine hydrochloride

Cat. No.: B143666

[Get Quote](#)

An In-depth Technical Guide to **3-Methoxypyrrolidine Hydrochloride**: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Methoxypyrrolidine hydrochloride**, a pivotal building block in contemporary organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, applications, and handling, grounded in established scientific principles.

The Strategic Importance of Substituted Pyrrolidines in Medicinal Chemistry

The five-membered pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active molecules.^[1] Its prevalence is not coincidental; the non-planar, sp^3 -hybridized nature of the saturated ring system allows for the creation of complex, three-dimensional molecules that can explore pharmacological space more effectively than their flat, aromatic counterparts.^[2] This three-dimensionality is a critical factor in enhancing binding affinity, selectivity, and overall druggability by improving physicochemical properties such as solubility and lipophilicity.^[2]

3-Methoxypyrrolidine hydrochloride emerges as a particularly valuable derivative. The introduction of a methoxy group at the 3-position imparts specific steric and electronic properties, while the secondary amine provides a reactive handle for further molecular elaboration. The hydrochloride salt form enhances stability and improves handling characteristics, making it a reliable reagent for multi-step syntheses. Furthermore, the chiral center at the C3 position allows for its use in asymmetric synthesis, a cornerstone of modern drug design where precise stereochemistry is essential for achieving the desired biological activity and minimizing off-target effects.^[1]

Core Physicochemical and Safety Profile

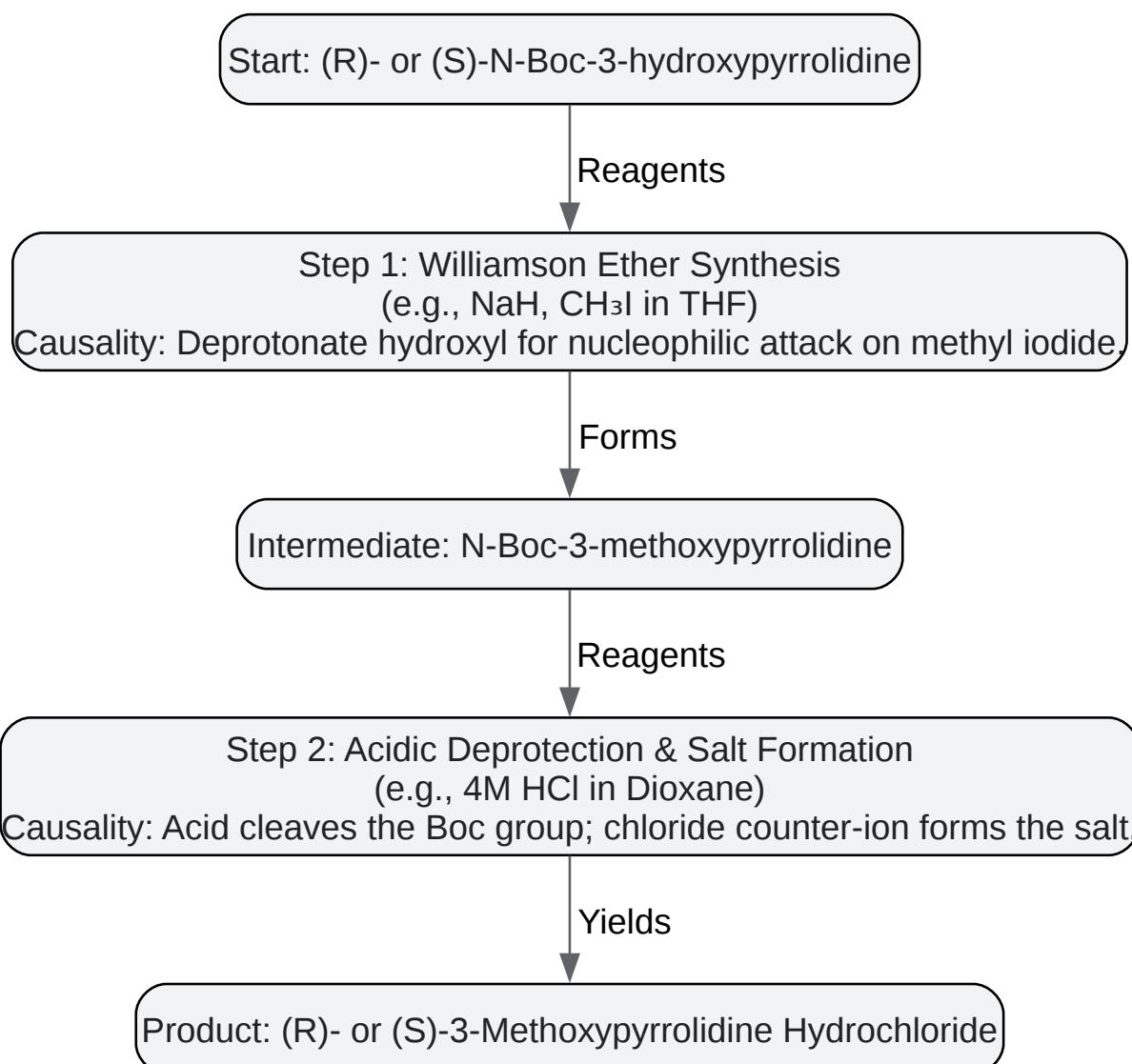
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key identifiers and characteristics of **3-Methoxypyrrolidine hydrochloride** are summarized below.

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ CINO	[3][4][5]
Molecular Weight	137.61 g/mol	[3][6][7]
CAS Number (Racemate)	136725-50-3	[5][6][8]
CAS Number ((R)-enantiomer)	474707-30-7	[3][4]
CAS Number ((S)-enantiomer)	120099-61-8 (free base)	[9]
Appearance	Solid, Solid-Liquid Mixture, or Off-white to pale brown powder	[4][5][6]
Boiling Point	171.7 °C at 760 mmHg	[6][10]
InChI Key (Racemate)	SQMYKVUSWPIFEQ-UHFFFAOYSA-N	[6]

GHS Safety and Hazard Information

As a hydrochloride salt of a secondary amine, this compound requires careful handling. It is classified as an irritant.


Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Skin Irritation	GHS07 (Harmful)	Warning	H315: Causes skin irritation.[6][7]
Eye Irritation	GHS07 (Harmful)	Warning	H319: Causes serious eye irritation.[6][7]
Respiratory Irritation	GHS07 (Harmful)	Warning	H335: May cause respiratory irritation.[6][7]

Synthesis and Purification: A Protocol Perspective

The synthesis of **3-Methoxypyrrolidine hydrochloride** is typically achieved via a multi-step sequence starting from a more readily available chiral precursor, such as 3-hydroxypyrrolidine. The final step invariably involves the deprotection of a nitrogen-protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, under acidic conditions, which concurrently forms the desired hydrochloride salt.

General Synthetic Workflow

The causality behind this common pathway is rooted in chemical strategy. The Boc group is ideal for protecting the pyrrolidine nitrogen during manipulations of the hydroxyl group (e.g., methylation) as it is stable to many reaction conditions but can be removed cleanly and efficiently with acid. The use of hydrochloric acid serves the dual purpose of deprotection and salt formation in a single, high-yielding step.

[Click to download full resolution via product page](#)

General synthetic route to chiral 3-Methoxypyrrolidine HCl.

Exemplary Experimental Protocol: Deprotection Step

This protocol is adapted from established literature procedures for Boc deprotection to yield the final hydrochloride salt.^[3]

- Reaction Setup: Dissolve the starting material, tert-butyl (R)-3-methoxypyrrolidine-1-carboxylate (1.0 eq), in a solution of 4M hydrogen chloride in 1,4-dioxane (10-15 eq of HCl).

- Expertise & Experience: Using a pre-prepared solution of HCl in an anhydrous organic solvent like dioxane is critical. It prevents the introduction of water, which could lead to side reactions or purification difficulties, and ensures a controlled, homogenous reaction.
- Reaction Execution: Stir the resulting mixture at ambient temperature (20-25 °C) for 12-18 hours.
- Trustworthiness: The progress of the reaction should be monitored. A simple method is Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material until the latter is fully consumed.
- Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation). This will remove the solvent and excess HCl, yielding the crude product as an oil or solid.
- Expertise & Experience: The resulting crude product is often of sufficient purity for subsequent synthetic steps. If higher purity is required, trituration with a solvent like diethyl ether can be performed to induce crystallization and remove non-polar impurities.

Role in Drug Design and Organic Synthesis

The utility of **3-Methoxypyrrolidine hydrochloride** stems from the strategic combination of its structural features. Medicinal chemists leverage these features to fine-tune the properties of lead compounds.

[Click to download full resolution via product page](#)

Relationship between structural features and medicinal chemistry applications.

The secondary amine is a nucleophilic handle that can be readily functionalized via N-alkylation, acylation, reductive amination, or used in coupling reactions to build more complex molecular architectures. The methoxy group, while relatively inert, acts as a hydrogen bond acceptor and can influence the molecule's conformation and polarity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Safe Handling and Storage Protocol

Adherence to safety protocols is non-negotiable. The following guidelines are derived from standard Safety Data Sheets (SDS).[\[7\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, impervious gloves (e.g., nitrile), and a lab coat.[\[10\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[7\]](#)
- Spill Response: In case of a spill, prevent dust formation.[\[7\]](#) Sweep up the solid material carefully, place it into a suitable, closed container for disposal, and clean the area thoroughly.[\[10\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[\[7\]](#)
 - Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[\[7\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[7\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container.[\[10\]](#) Storing under an inert atmosphere is recommended for long-term stability.[\[7\]](#)

References

- SAFETY DATA SHEET - 3-Methoxypyrrolidine hydrochloride.

- 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C₁₁H₁₆CINO | CID 45073983. PubChem. [\[Link\]](#)
- The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Safety Data Sheet - 3-Methoxypyrrolidine hydrochloride. Angene Chemical. [\[Link\]](#)
- MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride. Chemeos. [\[Link\]](#)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 [chemicalbook.com]
- 4. (R)-3-Methoxypyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 3-Methoxy-pyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 3-Methoxypyrrolidine hydrochloride | 136725-50-3 [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 9. 120099-61-8|(S)-3-Methoxypyrrolidine|BLD Pharm [bldpharm.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- To cite this document: BenchChem. [3-Methoxypyrrolidine hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143666#3-methoxypyrrolidine-hydrochloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b143666#3-methoxypyrrolidine-hydrochloride-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com